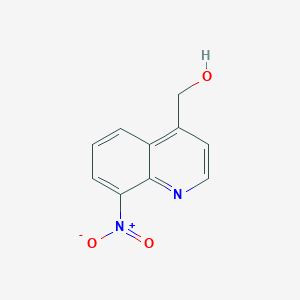

4-Hydroxymethyl-8-nitroquinoline

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

(8-nitroquinolin-4-yl)methanol |

InChI |

InChI=1S/C10H8N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-5,13H,6H2 |

InChI Key |

CEQFIJXVDGQZQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 4-Methyl-8-nitroquinoline | 8-Nitroquinoline | 4-NQO |

|---|---|---|---|---|

| Molecular Weight | ~207 (estimated) | 188.186 | 174.16 | 190.16 |

| Solubility (Predicted) | High (polar groups) | Moderate (nonpolar methyl) | Low | Low |

| Key Functional Groups | -CH₂OH, -NO₂ | -CH₃, -NO₂ | -NO₂ | -NO₂, N-oxide |

| Biological Role | Potential antimicrobial | Synthetic intermediate | Antimicrobial | Carcinogen |

Q & A

Q. Key Methodological Considerations :

- Temperature Control : Nitration reactions require precise temperature control (e.g., 0–5°C) to avoid byproducts like dinitro derivatives .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during nitration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from nitroquinoline isomers .

How can researchers characterize this compound, and which analytical techniques are most reliable?

Basic Research Focus

Essential characterization tools include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C8, hydroxymethyl at C4) and assess purity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₈N₂O₃) and detect isotopic patterns .

- HPLC : Quantify purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Advanced Tip :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, though nitro groups may complicate crystallization .

What are the primary biological activities of this compound, and how should researchers design assays to evaluate its efficacy?

Basic Research Focus

Preliminary screening should target:

Q. Advanced Research Focus

- Mechanistic Studies :

How do structural modifications (e.g., substituent position) impact the biological activity of this compound?

Advanced Research Focus

Comparative analysis of analogues reveals:

Q. Methodological Solution :

- Standardized Protocols : Adopt NIH preclinical guidelines for assay reproducibility, including detailed reporting of solvent (e.g., DMSO concentration ≤0.1%) and cell passage number .

What computational tools are suitable for predicting the reactivity and toxicity of this compound?

Q. Advanced Research Focus

Q. Validation :

- Compare computational predictions with experimental Ames test (mutagenicity) and hepatocyte viability assays .

How should researchers handle stability and storage challenges for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.